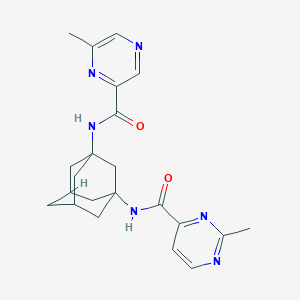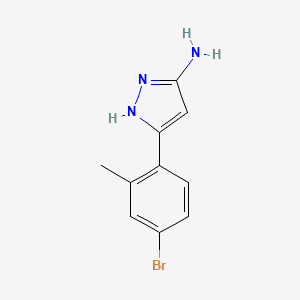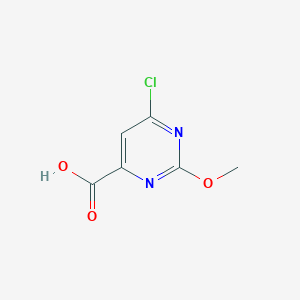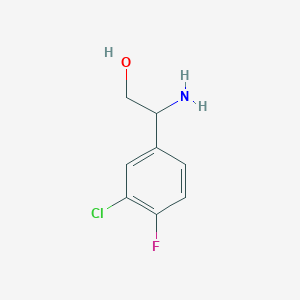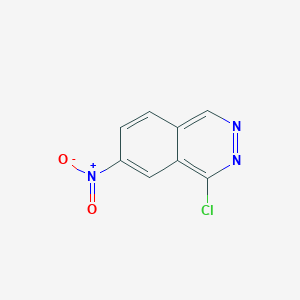![molecular formula C14H13BFNO3 B13060226 Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B13060226.png)
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- is a versatile compound in organic chemistry It is a derivative of boronic acid, which is known for its ability to form stable covalent bonds with diols, making it useful in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s quality .
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the carbonyl group to an alcohol.
Substitution: Involves replacing the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenyl derivatives. These products are valuable intermediates in further chemical synthesis .
Aplicaciones Científicas De Investigación
Boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- has numerous applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential in synthesizing complex organic molecules.
Biology: Acts as a molecular probe for detecting diols in biological systems.
Medicine: Investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- involves its interaction with molecular targets through its boronic acid group. This group forms reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain these functional groups. The compound’s fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
Uniqueness
Compared to other fluorophenylboronic acids, boronic acid, b-[3-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]- is unique due to its additional carbonyl and amino groups.
Propiedades
Fórmula molecular |
C14H13BFNO3 |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
[3-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO3/c16-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(8-10)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
Clave InChI |
WCSGCLNGIHPZSM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


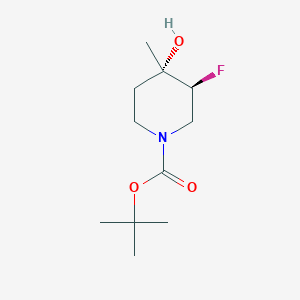
![6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]](/img/structure/B13060154.png)

![Tert-butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13060166.png)
![2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13060171.png)
![3-[(2-chloro-6-methylphenyl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B13060177.png)
![3-[2-(oxan-2-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B13060182.png)

